molecular formula C23H18Cl2N2O4 B12036968 2-methoxy-4-{(E)-[(phenylacetyl)hydrazono]methyl}phenyl 2,4-dichlorobenzoate

2-methoxy-4-{(E)-[(phenylacetyl)hydrazono]methyl}phenyl 2,4-dichlorobenzoate

Cat. No.: B12036968
M. Wt: 457.3 g/mol
InChI Key: XINLDCYXOUUAHL-VULFUBBASA-N
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Description

2-methoxy-4-{(E)-[(phenylacetyl)hydrazono]methyl}phenyl 2,4-dichlorobenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxy group, a hydrazono group, and a dichlorobenzoate moiety. The presence of these functional groups contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-{(E)-[(phenylacetyl)hydrazono]methyl}phenyl 2,4-dichlorobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 2-methoxy-4-formylphenyl 2,4-dichlorobenzoate: This intermediate is synthesized by reacting 2-methoxy-4-formylphenol with 2,4-dichlorobenzoyl chloride in the presence of a base such as pyridine.

    Formation of the hydrazono group: The intermediate is then reacted with phenylacetylhydrazine under acidic conditions to form the hydrazono group, resulting in the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4-{(E)-[(phenylacetyl)hydrazono]methyl}phenyl 2,4-dichlorobenzoate can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The hydrazono group can be reduced to form a hydrazine derivative.

    Substitution: The dichlorobenzoate moiety can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to replace the chlorine atoms.

Major Products Formed

    Oxidation: Formation of 2-methoxy-4-formylphenyl 2,4-dichlorobenzoate or 2-methoxy-4-carboxyphenyl 2,4-dichlorobenzoate.

    Reduction: Formation of 2-methoxy-4-{(E)-[(phenylacetyl)hydrazino]methyl}phenyl 2,4-dichlorobenzoate.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

2-methoxy-4-{(E)-[(phenylacetyl)hydrazono]methyl}phenyl 2,4-dichlorobenzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methoxy-4-{(E)-[(phenylacetyl)hydrazono]methyl}phenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets. The hydrazono group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The dichlorobenzoate moiety may also interact with cellular membranes, affecting their permeability and function.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-4-{(E)-[(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}phenyl 2,4-dichlorobenzoate
  • 2-methoxy-4-{(E)-[(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}phenyl 3,4-dichlorobenzoate
  • 2-methoxy-4-{(E)-[(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}phenyl 2-chlorobenzoate

Uniqueness

2-methoxy-4-{(E)-[(phenylacetyl)hydrazono]methyl}phenyl 2,4-dichlorobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its hydrazono group and dichlorobenzoate moiety make it particularly versatile for various chemical transformations and applications in scientific research.

Properties

Molecular Formula

C23H18Cl2N2O4

Molecular Weight

457.3 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[(2-phenylacetyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate

InChI

InChI=1S/C23H18Cl2N2O4/c1-30-21-11-16(14-26-27-22(28)12-15-5-3-2-4-6-15)7-10-20(21)31-23(29)18-9-8-17(24)13-19(18)25/h2-11,13-14H,12H2,1H3,(H,27,28)/b26-14+

InChI Key

XINLDCYXOUUAHL-VULFUBBASA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)CC2=CC=CC=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)CC2=CC=CC=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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